Product packaging for 2-ethenyl-N-methylbenzamide(Cat. No.:CAS No. 27326-47-2)

2-ethenyl-N-methylbenzamide

Cat. No.: B13967733
CAS No.: 27326-47-2
M. Wt: 161.20 g/mol
InChI Key: CXXMDIDEIRUMFD-UHFFFAOYSA-N
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Description

Contextualization within the Broader Scope of Benzamide (B126) Chemistry

Benzamides are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.aiontosight.ai This core structure is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical properties. ontosight.ai Benzamide derivatives are found in a wide array of pharmaceuticals, including anti-inflammatory agents, antimicrobial compounds, and drugs targeting the central nervous system. ontosight.aiontosight.ai The versatility of the benzamide scaffold allows for extensive functionalization, enabling chemists to fine-tune the molecule's steric and electronic properties for specific applications. The introduction of substituents on both the aromatic ring and the amide nitrogen can dramatically alter a compound's reactivity, solubility, and biological interactions. ontosight.ai

Significance of the Ethenyl and N-Methyl Moieties in Organic Synthesis and Reactivity

The presence of an ethenyl (vinyl) group at the ortho-position to the amide function in 2-ethenyl-N-methylbenzamide introduces a key reactive handle. The ethenyl group is known to participate in a variety of chemical transformations, including addition reactions and cycloadditions. evitachem.comsmolecule.com Its position on the benzene ring allows for unique intramolecular reactions, where the ethenyl group can react with the amide functionality or other parts of the molecule. This proximity is crucial for the synthesis of complex heterocyclic structures. researchgate.netresearchgate.net

The N-methyl group, while seemingly simple, plays a critical role in modulating the properties of the benzamide. ontosight.ai It affects the amide's polarity and basicity, and its presence can influence the conformational preferences of the molecule. ontosight.ai This, in turn, can impact the compound's reactivity and its ability to interact with biological targets. ontosight.ai The N-methyl group prevents the formation of intermolecular hydrogen bonds that would be present in a primary or secondary amide, which can affect its physical properties and solubility.

Overview of Current Research Trajectories and Academic Significance of this compound

Current research involving scaffolds like this compound is heavily focused on its utility as a building block in organic synthesis. The ortho-vinylbenzamide framework is particularly valued for its ability to undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles, such as dihydroisoquinolinones and isoindolinones. researchgate.netresearchgate.net These heterocyclic systems are prevalent in many biologically active natural products and pharmaceuticals.

Recent studies have explored efficient methods for these cyclizations, sometimes using simple reagents like potassium tert-butoxide without the need for expensive transition-metal catalysts. researchgate.net The development of such atom-economical and sustainable synthetic methods is a major goal in modern chemistry. The ability to construct complex molecular architectures from relatively simple precursors like this compound underscores its academic significance. While direct research on this specific molecule may be limited, its structural motif is at the heart of ongoing investigations into novel synthetic methodologies and the creation of new chemical entities with potential applications in various fields.

Below is a data table summarizing some of the key properties of the parent compound, N-methylbenzamide, to provide context. nih.govnist.gov

PropertyValue
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
IUPAC NameN-methylbenzamide
CAS Number613-93-4
AppearanceWhite crystalline solid
Melting Point78-81 °C
Boiling Point293 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B13967733 2-ethenyl-N-methylbenzamide CAS No. 27326-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27326-47-2

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethenyl-N-methylbenzamide

InChI

InChI=1S/C10H11NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12)

InChI Key

CXXMDIDEIRUMFD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C=C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethenyl N Methylbenzamide and Analogues

Direct Amide Bond Formation Strategies for 2-Ethenyl-N-methylbenzamide

The formation of the N-methylbenzamide core is a foundational step in the synthesis of the target molecule. Modern synthetic chemistry offers a variety of robust methods for creating amide bonds, moving from traditional approaches to more efficient catalytic and one-pot procedures.

Catalytic Approaches to Amide Synthesis (e.g., coupling reagents like COMU, CDT)

Catalytic methods for amide bond formation are favored for their mild reaction conditions and high efficiency. Coupling reagents are frequently employed to activate the carboxylic acid for nucleophilic attack by the amine.

COMU ([(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]) is a third-generation uronium-type coupling reagent. It is based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) and a morpholino carbon skeleton, which enhances its solubility, stability, and reactivity. tandfonline.com A key advantage of COMU is that its by-products are water-soluble, simplifying purification, making it an excellent choice for solution-phase synthesis. tandfonline.comgoogle.com The reaction progress can often be monitored by a color change. nih.gov COMU has demonstrated high efficiency in amidation reactions, even on a small scale in aqueous micelles. tandfonline.com It is considered to have a less hazardous safety profile compared to benzotriazole-based reagents like HATU and HBTU. tandfonline.comgoogle.com

CDT (N,N'-Carbonyldi-1,2,4-triazole) serves as another effective coupling reagent for the synthesis of amides and esters. researchgate.net It is considered an analogue of phosgene (B1210022) and is utilized in the synthesis of various derivatives. researchgate.net A notable application of CDT is in intramolecular urea (B33335) formation under mild, base-free conditions at room temperature, affording high purity products after aqueous workup and crystallization. icm.edu.plbeilstein-journals.org Research has demonstrated the use of CDT for the synthesis of N,N-diethyl-m-methylbenzamide (DEET) from m-toluic acid and diethylamine, resulting in high purity and yields of 94-95%. semanticscholar.org The by-products of CDT-mediated reactions are typically water-soluble, allowing for easy removal by filtration and purification through liquid-liquid extraction. semanticscholar.org

Coupling ReagentKey Features
COMU Third-generation uronium-type, Oxyma-based, water-soluble by-products, visual reaction monitoring. tandfonline.comgoogle.comnih.gov
CDT Phosgene analogue, effective for amide and ester synthesis, mild reaction conditions, water-soluble by-products. researchgate.neticm.edu.plbeilstein-journals.orgsemanticscholar.org

Utilization of Activated Carboxylic Acid Derivatives in Amidation (e.g., acid chlorides)

A well-established and widely used laboratory method for preparing amides involves the reaction of an amine with an activated carboxylic acid derivative, most commonly an acid chloride. mdpi.com This method, often referred to as the Schotten-Baumann reaction, is typically rapid and proceeds at room temperature in aprotic solvents with a suitable base. fluorochem.co.uk

The general process involves the conversion of the carboxylic acid into a more electrophilic species, the acyl chloride, which readily reacts with primary and secondary amines. fluorochem.co.uk The formation of hydrochloric acid as a by-product necessitates the use of a base, such as a tertiary amine (e.g., pyridine) or an inexpensive base like sodium hydroxide, to drive the reaction to completion. mdpi.comfluorochem.co.uk The acid chloride can be prepared in situ by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. fluorochem.co.uk While effective, it is often necessary to isolate the acid chloride before proceeding with the amidation step. fluorochem.co.uk The reaction of acid chlorides with amines is exothermic and may require cooling to control the reaction rate. rsc.org

A procedure for synthesizing 2-halo-N-substituted benzamides involves stirring the corresponding 2-halo-benzoic acid in thionyl chloride with a catalytic amount of DMF. rsc.org

One-Pot Synthetic Procedures and Process Intensification

One-pot syntheses of amides from carboxylic acids and amines offer significant advantages in terms of process intensification by reducing the number of workup and purification steps, saving time, and minimizing waste. d-nb.info

Several methods have been developed that utilize thionyl chloride (SOCl₂) for one-pot amide synthesis. One such protocol involves the reaction of a carboxylic acid and an amine in the presence of SOCl₂ and a base like triethylamine (B128534) in a solvent such as dichloromethane. d-nb.info This method has been shown to achieve complete conversion of the starting benzoic acid in as little as five minutes at room temperature. d-nb.info Another approach involves using catalytic amounts of N,N-disubstituted amides (e.g., DMF, DMAC) with thionyl chloride, which generates a Vilsmeier complex that chlorinates the carboxylic acid in situ. d-nb.info

Titanium tetrachloride (TiCl₄) has also been employed as a mediator for the direct condensation of carboxylic acids and amines. dntb.gov.ua These reactions are typically performed in a solvent like pyridine (B92270) at elevated temperatures (e.g., 85 °C) and can accommodate a wide range of substrates, providing amides in moderate to excellent yields. dntb.gov.ua

Functional Group Interconversions Leading to the 2-Ethenyl Moiety on the Benzamide (B126) Core

The introduction of the ethenyl (vinyl) group at the ortho-position of the benzamide is a key transformation. This can be achieved through various olefination reactions or by desaturation of a pre-existing alkyl substituent.

Olefination Reactions for Vinyl Group Introduction

Olefination reactions provide a direct route to install the vinyl group onto an aromatic aldehyde or ketone precursor.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). nih.govorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, including ethers and esters. nih.gov The ylide itself is typically prepared from a primary alkyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base. nih.gov For the synthesis of this compound, a precursor such as 2-formyl-N-methylbenzamide would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). organic-chemistry.org While highly reliable, a significant driving force for the Wittig reaction is the formation of the very stable triphenylphosphine oxide by-product. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. mdpi.comnih.gov These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides. nih.gov A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) by-product is water-soluble, facilitating its removal from the reaction mixture. nih.gov This reaction typically shows a high preference for the formation of (E)-alkenes. mdpi.comnih.gov The synthesis of vinylene-linked two-dimensional conjugated polymers has been demonstrated using the HWE reaction. researchgate.net

Transition metal-catalyzed reactions have also emerged as powerful tools for the ortho-alkenylation of benzamides. For instance, cobalt-catalyzed chemoselective insertion of alkenes into the ortho C-H bond of benzamides proceeds at room temperature to give the ortho-alkylated products. nih.gov Similarly, rhodium catalysts have been used for the ortho-alkenylation of substituted benzamides. researchgate.net A specific example is the synthesis of (Z)-2-(1,2-di(thiophen-2-yl)vinyl)-N-methylbenzamide via a cobalt-catalyzed coupling of a 2-halobenzamide with an alkyne. rsc.org

Desaturation Reactions on Alkyl-Substituted Benzamides

An alternative strategy to introduce the vinyl group is through the desaturation of an existing alkyl group, such as an ethyl group, on the benzamide core. This approach avoids the need for a pre-functionalized aromatic ring.

Recent advances have focused on the development of catalytic methods for the desaturation of C-C single bonds. Palladium-catalyzed redox-neutral desaturation has been described for the preparation of α,β-conjugated secondary amides, using the cleavage of an N-O bond as the driving force. This method is notable for not requiring an external oxidant and for its chemoselectivity.

Radical-mediated desaturation offers another powerful approach. A copper-catalyzed/silver-promoted method allows for the regioselective conversion of unactivated N-alkylamides to N-alkenylamides via a 1,5-hydrogen atom transfer mediated by an N-centered radical. This strategy has been successfully applied to the desaturation of benzylic C-H bonds in benzoic acid derivatives, yielding styrene-type compounds. semanticscholar.org While direct application to 2-ethyl-N-methylbenzamide is not explicitly detailed, the principles suggest its feasibility. The reaction conditions typically involve heating the substrate with a copper(I) salt and a silver salt oxidant.

Furthermore, photoinduced palladium-catalyzed desaturation methods have been developed to convert linear amides to their α,β-unsaturated counterparts at room temperature without the need for strong acids, bases, or external oxidants.

ReactionDescription
Wittig Reaction Reaction of an aldehyde/ketone with a phosphonium ylide to form an alkene and triphenylphosphine oxide. nih.govorganic-chemistry.org
Horner-Wadsworth-Emmons Reaction Reaction of an aldehyde/ketone with a phosphonate carbanion, typically yielding (E)-alkenes and a water-soluble phosphate by-product. mdpi.comnih.govnih.gov
Transition Metal-Catalyzed Alkenylation Direct ortho-alkenylation of benzamides using catalysts such as cobalt or rhodium. nih.govrsc.orgresearchgate.net
Catalytic Desaturation Conversion of an alkyl-substituted amide to an alkenyl-substituted amide using palladium or copper/silver catalysts, often via radical pathways.

Derivatization and Scaffold Modification of this compound Precursors

The modification of existing benzamide scaffolds is a key strategy for accessing a diverse range of analogues. This involves targeted reactions on the amide nitrogen and regioselective functionalization of the aromatic ring, allowing for the systematic alteration of the molecule's structure.

Directed Alkylation and Arylation Strategies on Benzamide Nitrogen

The formation of the N-methyl bond in N-methylbenzamide derivatives can be achieved through advanced catalytic protocols that offer advantages over classical methods. Transition metal-catalyzed N-alkylation using alcohols as alkylating agents, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a green and atom-economic approach. researchgate.netsioc-journal.cnresearchgate.net In this process, a metal catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate, which then reacts with the amide. The catalyst then returns the hydrogen to complete the reaction, with water as the only byproduct. researchgate.net

Recent developments have focused on using abundant, inexpensive 3d transition metals. For instance, a cobalt-catalyzed N-methylation of various benzamides using methanol (B129727) has been reported, proceeding with high yields and demonstrating the involvement of a cobalt(I) hydride species. escholarship.org Similarly, palladium(II) pincer complexes have been employed for the N-alkylation of benzamides and sulfonamides with primary alcohols, working under relatively low catalyst loading. researchgate.net Iron catalysis combined with visible light has also enabled the N-H alkylation of amides. acs.org A major challenge in N-alkylation is achieving monoselectivity. A recently developed method uses a (methyl)thianthrenium salt as the methylating agent to achieve highly selective N-monomethylation of a broad range of benzamides, including for the late-stage functionalization of complex drug molecules. acs.org

Table 1: Selected Catalytic Methods for N-Alkylation of Benzamides

Catalyst System Alkylating Agent Key Features Reference(s)
Cobalt(II) acetylacetonate (B107027) / Phosphine (B1218219) ligand Methanol Utilizes inexpensive 3d metal; proceeds via cobalt(I) hydride intermediate. escholarship.org
Palladium(II) O^N^O pincer complexes Primary Alcohols Low catalyst loading (0.5 mol%); follows "borrowing hydrogen" strategy. researchgate.net
(Methyl)thianthrenium triflate Thianthrene Salt Highly monoselective; applicable to late-stage functionalization and isotope labeling. acs.org
Iron(III) salt / Visible Light Various Utilizes light-promoted ligand-to-metal charge transfer. acs.org

Regioselective Functionalization of the Aromatic Ring

The amide group is a powerful directing group (DG) in C–H activation, typically guiding functionalization to the ortho position of the aromatic ring. rsc.orgwikipedia.org This is due to the formation of a stable five- or six-membered metallacycle intermediate. rsc.orgwikipedia.org Various transition metals, including palladium, ruthenium, and cobalt, have been used to catalyze the ortho-arylation, -alkenylation, and -alkylation of N-alkyl benzamide scaffolds. acs.orgacs.orgrsc.org For example, a ruthenium-catalyzed protocol achieves highly regioselective ortho-arylation of N-alkyl benzamides with boronic acids. acs.org

While ortho-functionalization is common, achieving meta-selectivity is a significant challenge because it requires the formation of a strained, larger metallacyclic intermediate. wikipedia.org Pioneering work has led to the development of specialized catalytic systems that override the intrinsic ortho-directing effect. One strategy involves using a nitrile-containing template that is tethered to the substrate, physically positioning a palladium catalyst to effect olefination at the meta-position. wikipedia.orgnih.gov Another innovative approach employs a bifunctional iridium-Lewis acid catalyst. acs.orgacs.org In this system, the Lewis acid (e.g., an aluminum moiety on the ligand) coordinates to the benzamide's carbonyl oxygen, positioning the iridium catalyst to selectively activate a meta C–H bond for borylation. acs.orgacs.org This method demonstrates excellent functional group tolerance and provides a powerful tool for creating substitution patterns that are difficult to access through classical methods. acs.org More recently, supramolecular iridium catalysts have been designed to achieve ortho-selective C–H borylation of benzamides, a switch in regioselectivity from the more common meta-borylation, by exploiting weak interactions between the ligand and substrate. nih.govrsc.org

Table 2: Regioselective C–H Functionalization of Benzamide Derivatives

Position Catalyst System Reaction Type Mechanistic Feature Reference(s)
ortho [{RuCl₂(p-cymene)}₂] / AgSbF₆ Arylation Amide-directed C–H activation via 5-membered metallacycle. acs.org
ortho Pd(OAc)₂ / Ag₂O Arylation C–H activation directed by the simplest amide (-CONH₂). acs.org
ortho Cobalt catalyst / 8-aminoquinoline (B160924) DG Methylthiolation Bidentate directing group enables mono-selective functionalization. rsc.org
meta Iridium / Alkylaluminum-bipyridine ligand Borylation Bifunctional catalyst with Lewis acid positioning the Ir for meta-activation. acs.orgacs.org
meta Palladium / Nitrile-tethered template Olefination Macrocyclic pre-transition state directs functionalization to the meta-position. wikipedia.orgnih.gov

Transition Metal and Photoredox Catalysis in the Synthesis of this compound Derivatives

The construction and functionalization of the benzamide core, including the introduction of the 2-ethenyl group, heavily rely on transition metal catalysis. Palladium, copper, and iridium catalysts are central to these transformations, enabling a wide array of coupling and activation reactions. More recently, photoredox catalysis, often merged with transition metal catalysis, has emerged as a powerful tool for achieving these transformations under mild conditions.

Palladium-Catalyzed Coupling Reactions for Benzamide Scaffolds

Palladium catalysis is a cornerstone for the synthesis and functionalization of benzamide scaffolds. The Suzuki-Miyaura cross-coupling reaction is widely used to form C-C bonds, for instance, by coupling ortho-halo benzamides with vinylboronic acids or their esters to install the ethenyl group. A particularly innovative method for generating ortho-alkenylated benzamides involves the palladium-catalyzed denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids. This reaction proceeds through a five-membered aza-palladacycle intermediate and is compatible with various alkenyl boronic acids, providing a direct route to 2-alkenyl benzamide structures.

Beyond introducing substituents, palladium catalysis is also used for the direct C–H functionalization of the benzamide ring itself. Using the amide as a directing group, palladium catalysts can facilitate the ortho-arylation of benzamides with aryl iodides. acs.org Furthermore, palladium catalysts are instrumental in C-N bond formation, such as in the N-alkylation of amides using alcohols via the "borrowing hydrogen" approach, which can be used to install the N-methyl group. researchgate.net

Copper-Catalyzed Amidation and C-N Bond Formation

Copper catalysis provides an inexpensive and effective alternative to palladium for C-N bond formation, a crucial step in synthesizing the benzamide core. The copper-catalyzed Ullmann condensation allows for the amidation of aryl halides, coupling a primary amide like benzamide with an aryl halide to form an N-arylbenzamide. organic-chemistry.orgacs.org Modern protocols often use a combination of an air-stable Cu(I) source, such as CuI, and a diamine ligand (e.g., trans-1,2-cyclohexanediamine), which facilitates the reaction with aryl iodides, bromides, and even some chlorides. organic-chemistry.orgacs.orgnih.gov

Copper is also extensively used in C–H activation/amination reactions. nih.govbeilstein-journals.org With the aid of a directing group, copper catalysts can mediate the ortho-C–H amination of benzamides. acs.orgnih.gov For example, a copper(II)-mediated reaction has been developed for the intermolecular C(sp²)–H amination of benzamides using electronically neutral or electron-rich anilines. acs.orgnih.gov In some cascade reactions, copper catalysis enables the construction of more complex heterocyclic systems, such as isoindolinones, starting from benzamide derivatives. beilstein-journals.orgbeilstein-journals.org

Table 3: Comparison of Palladium and Copper Catalysis in Benzamide Synthesis

Metal Typical Reaction Key Features Example Application for Analogues Reference(s)
Palladium Suzuki-Miyaura Coupling Forms C-C bonds; couples aryl halides with boronic acids. Introduction of the 2-ethenyl group.
C–H Arylation/Alkenylation ortho-selective functionalization directed by the amide group. Direct installation of aryl/alkenyl groups at the 2-position. acs.org
Denitrogenative Coupling Uses benzotriazinones as precursors for ortho-alkenylated benzamides. Direct synthesis of this compound.
Copper Ullmann Amidation Forms C-N bonds; couples amides with aryl halides. Synthesis of N-aryl benzamide precursors. organic-chemistry.orgacs.orgnih.gov
C–H Amination ortho-selective C-N bond formation via C–H activation. Introduction of amino groups at the 2-position. acs.orgnih.gov
Cascade Annulation Builds fused heterocyclic systems from benzamide precursors. Synthesis of isoindolinone analogues. beilstein-journals.orgbeilstein-journals.org

Iridium-Catalyzed Transformations and Light-Induced Reactions

Iridium catalysts have enabled unique transformations of the benzamide scaffold, most notably in regioselective C–H borylation and hydrogen isotope exchange (HIE). Iridium-catalyzed borylation typically leads to meta and para products on aromatic substrates. researchgate.net However, specialized ligand design has allowed for remarkable control over selectivity. Bifunctional iridium-Lewis acid catalysts can direct borylation to the meta-position of benzamides, while supramolecular catalysts employing secondary interactions can switch the selectivity to the ortho-position. acs.orgacs.orgnih.govrsc.org These borylated benzamides are versatile intermediates for further cross-coupling reactions. Iridium is also the catalyst of choice for ortho-directed HIE, which allows for the selective incorporation of deuterium (B1214612) or tritium (B154650) into a molecule, a valuable tool in pharmaceutical research. nih.govresearchgate.netrsc.orgrsc.orgacs.org The amide group acts as an effective directing group for these transformations. researchgate.netrsc.org

The intersection of transition metal catalysis with visible-light photoredox catalysis has opened new frontiers, allowing reactions to proceed under exceptionally mild conditions. beilstein-journals.org This dual catalytic approach has been applied to the functionalization of benzamides. For instance, merging cobalt catalysis with photoredox catalysis enables the C–H allylation and alkoxylation of benzamides at room temperature using oxygen as the terminal oxidant. nih.govrsc.org Photoredox catalysis can also generate amidyl radicals from N-alkyl benzamides under mild conditions. chinesechemsoc.orgpku.edu.cn These radicals can then participate in cascade reactions, such as the aminoarylation of alkenes, to construct complex N-heterocyclic scaffolds like benzoindolizidinones. chinesechemsoc.orgpku.edu.cn This approach, which combines photoredox-mediated radical generation with subsequent C-C and C-N bond formations, provides a powerful strategy for synthesizing complex analogues from simple benzamide precursors. beilstein-journals.orgchinesechemsoc.org

Table 4: Iridium and Photoredox-Catalyzed Reactions on Benzamide Scaffolds

Catalysis Type Catalyst System Transformation Key Feature Reference(s)
Iridium Ir / Bifunctional Ligand meta-C–H Borylation Lewis acid on ligand directs Ir catalyst to the meta-position. acs.orgacs.org
Iridium Ir / Supramolecular Ligand ortho-C–H Borylation Weak secondary interactions control regioselectivity for the ortho-position. nih.govrsc.org
Iridium [Ir(COD)(IMes)(PPh₃)]⁺ Hydrogen Isotope Exchange Amide group directs selective labeling at the ortho-positions. nih.govresearchgate.netrsc.org
Dual Catalysis Cobalt / Photocatalyst / Light C–H Alkoxylation/Allylation Merges C–H activation with photoredox cycle for mild, aerobic reactions. nih.govrsc.org
Dual Catalysis Iridium / Photocatalyst / Light Amidyl Radical Formation Photo-induced generation of amidyl radicals from N-alkyl benzamides for cascade reactions. chinesechemsoc.orgpku.edu.cn

Iron-Catalyzed Processes for Amide Derivatization

The pursuit of sustainable and cost-effective chemical transformations has positioned iron as a highly attractive catalyst in modern organic synthesis. nih.govrsc.org Its natural abundance, low toxicity, and versatile redox chemistry make it a compelling alternative to the precious metals, such as palladium or rhodium, traditionally used for C-H activation and cross-coupling reactions. nih.govresearchgate.net In recent years, iron catalysis has emerged as a dynamic and rapidly expanding field, particularly for the functionalization of C-H bonds, a strategy that offers a more atom-economical approach to building molecular complexity. rsc.orgresearchgate.net

A key strategy in selective C-H functionalization is the use of directing groups, which position the metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. The amide moiety has proven to be an effective directing group for activating the typically inert C-H bond at the ortho-position of a benzamide ring. snnu.edu.cnmdpi.comnih.gov This chelation-assisted approach is fundamental to the synthesis of 2-substituted benzamide derivatives, including the target compound this compound.

Research into iron-catalyzed derivatization has demonstrated the viability of introducing various substituents onto the benzamide scaffold. While direct iron-catalyzed ortho-vinylation of N-methylbenzamide is a specific transformation, the broader success in related C-H functionalizations establishes a strong precedent for its feasibility.

Detailed Research Findings

Iron-Catalyzed ortho-C-H Arylation:

A significant advancement in this area is the iron-catalyzed ortho-C-H arylation of benzamides. Studies have shown that simple and inexpensive iron salts, such as iron(III) chloride (FeCl₃), can effectively catalyze the cross-coupling of benzamides with organometallic reagents. nih.gov A protocol developed by Shi and colleagues demonstrates that by using new mixed titanates in conjunction with FeCl₃ and N,N,N′,N′-tetramethylethylenediamine (TMEDA), even weakly coordinating benzamides can undergo efficient arylation. nih.gov This method is notable for its tolerance of significant steric hindrance and a variety of sensitive functional groups, allowing for the synthesis of complex, condensed ring systems. nih.gov The ability to functionalize the ortho-position with bulky aryl groups underscores the robustness of the catalytic system.

Table 1: Representative Iron-Catalyzed ortho-C-H Arylation of Benzamides. nih.gov
Benzamide SubstrateArylating Agent (Grignard Reagent)Catalyst SystemProductYield (%)
N-methylbenzamidePhenylmagnesium bromideFeCl₃, TMEDA, Mixed TitanateN-methyl-[1,1'-biphenyl]-2-carboxamide85%
N-methyl-4-methoxybenzamidep-Tolylmagnesium bromideFeCl₃, TMEDA, Mixed Titanate4'-Methoxy-N,4-dimethyl-[1,1'-biphenyl]-2-carboxamide71%
N-methyl-4-(trifluoromethyl)benzamidePhenylmagnesium bromideFeCl₃, TMEDA, Mixed TitanateN-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide79%

Iron-Catalyzed C-H Alkylation and Alkenylation Analogues:

The formation of a carbon-carbon double bond at the ortho-position via C-H activation is the key step required for the synthesis of this compound. While direct iron-catalyzed olefination of simple benzamides is less documented than arylation, related transformations provide strong proof-of-concept. For instance, Ilies and Nakamura reported an iron-catalyzed C-H alkylation of acrylamides bearing an 8-quinolylamide directing group. mdpi.com Using a catalyst system of Fe(acac)₃ and a phosphine ligand (dppen), they successfully coupled the alkenyl C-H bond with various primary and secondary alkylzinc halides. mdpi.com This reaction proceeds with excellent regio- and stereoselectivity, demonstrating iron's capacity to mediate the formation of new carbon-carbon bonds at a C(sp²) center adjacent to an amide-type directing group. mdpi.com

Furthermore, the versatility of iron in C-H functionalization extends to other valuable transformations. Iron-catalyzed, amide-directed borylation of benzylic C-H bonds has been developed, providing access to boronic esters which are highly versatile synthetic intermediates. organic-chemistry.org These borylated products could, in principle, be converted to the desired ethenyl group through subsequent cross-coupling reactions like the Suzuki coupling. This two-step approach represents an alternative pathway for derivatization.

Table 2: Iron-Catalyzed Alkenyl C-H Alkylation of Acrylamides (Analogous System). mdpi.com
SubstrateAlkylating AgentCatalyst SystemProductYield (%)
(E)-N-(quinolin-8-yl)acrylamideCyclohexylzinc bromideFe(acac)₃, dppen(E)-3-Cyclohexyl-N-(quinolin-8-yl)acrylamide80%
(E)-N-(quinolin-8-yl)acrylamiden-Butylzinc bromideFe(acac)₃, dppen(E)-N-(quinolin-8-yl)hept-2-enamide81%
(E)-3-Methyl-N-(quinolin-8-yl)but-2-enamideEthylzinc bromideFe(acac)₃, dppen(E)-3,5-Dimethyl-N-(quinolin-8-yl)hex-2-enamide85%

The collective findings in iron-catalyzed C-H functionalization highlight the immense potential for developing a direct and efficient synthesis of this compound and its analogues. The established methodologies for arylating and alkylating the ortho-position of benzamides, driven by the low cost and low toxicity of iron catalysts, pave the way for more sustainable and practical synthetic routes in pharmaceutical and materials chemistry.

Mechanistic Investigations and Reactivity Pathways of 2 Ethenyl N Methylbenzamide

Chemical Transformations Involving the Ethenyl Functional Group

The ethenyl substituent, being a conjugated styrene-like system, is susceptible to a variety of chemical transformations, including addition reactions, cycloadditions, and polymerization processes. Its electronic properties are influenced by both the aromatic ring and the ortho-amide group, which in turn governs its reactivity.

Regioselective Addition Reactions (e.g., hydrofunctionalization)

Hydrofunctionalization, the addition of an H-X molecule across the double bond, is a fundamental transformation of the ethenyl group. The regioselectivity of this addition—whether the "X" group adds to the carbon adjacent to the aromatic ring (α-position) or the terminal carbon (β-position)—is dictated by the reaction mechanism. For 2-ethenyl-N-methylbenzamide, which is a substituted styrene, additions often follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the β-carbon), leading to the formation of a stabilized benzylic carbocation intermediate at the α-position.

An efficient and regioselective method for the intermolecular hydrofunctionalization of related N-vinyl compounds has been developed using hexafluoroisopropanol (HFIP) as a dual-role reagent. nih.gov This transition-metal-free protocol proceeds via a Markovnikov-selective pathway, forming an iminium carbocation intermediate that is then attacked by various nucleophiles. nih.gov This suggests that this compound would likely undergo similar regioselective additions. The presence of a Lewis acid catalyst can also promote highly regioselective reactions between vinyl groups and various nucleophiles. mdpi.com The choice of catalyst and reaction conditions can, in some cases, reverse this selectivity, leading to anti-Markovnikov products, often through radical-based mechanisms.

Reaction TypeReagent (H-X)Expected Major Product (Regioselectivity)Catalyst/Conditions
HydrohalogenationH-Cl, H-Br2-(1-haloethyl)-N-methylbenzamide (Markovnikov)Standard electrophilic addition
HydrationH₂O2-(1-hydroxyethyl)-N-methylbenzamide (Markovnikov)Acid catalyst (e.g., H₂SO₄)
HydroaminationR₂N-H2-(1-aminoethyl)-N-methylbenzamide (Markovnikov)Lewis or Brønsted acid mdpi.com
HydrosulfonylationR-SH2-(1-thioethyl)-N-methylbenzamide (Markovnikov)HFIP-promoted nih.gov
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOH2-(2-hydroxyethyl)-N-methylbenzamide (Anti-Markovnikov)Two-step sequence

Cycloaddition Chemistry and Annulation Pathways

The ethenyl group of this compound can serve as a versatile 2π-electron component in cycloaddition reactions, providing a pathway to construct complex cyclic and polycyclic systems. In [4+2] cycloadditions (Diels-Alder reactions), it can act as a dienophile, reacting with a 1,3-diene to form a six-membered ring. The stereochemistry and regiochemistry of such reactions are governed by well-established electronic and steric principles.

Furthermore, annulation strategies involving benzamides have been developed. For instance, a cobalt(III)-catalyzed [4+2] annulation of N-chlorobenzamides with vinyl acetate (B1210297) has been shown to produce isoquinolone derivatives in a regioselective manner. nih.gov This highlights the potential for intramolecular variants where the ethenyl group of this compound could react with a suitable partner on the amide nitrogen to construct fused ring systems. Another important class of reactions is the [3+2] cycloaddition, often mediated by methyleneamine ylides, which can react with the ethenyl group to form five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. highfine.com These reactions are valuable for their ability to build molecular complexity rapidly. highfine.comkingston.ac.uk

Polymerization Tendencies and Oligomerization Studies

From an academic standpoint, the ethenyl group in this compound makes it a monomer analogous to styrene, capable of undergoing polymerization to form long-chain macromolecules. The reactivity of this monomer in polymerization is influenced by the ortho-N-methylbenzamide substituent, which can affect the electronic density of the vinyl group and exert steric effects.

Polymerization can typically be initiated through radical, cationic, or anionic mechanisms. Free-radical polymerization is a common method for styrene-type monomers. The process involves initiation, propagation, and termination steps, leading to the formation of a polystyrene-like backbone with pendant N-methylbenzamide groups. The unique functional group on each repeating unit offers potential for post-polymerization modification or for influencing the bulk properties of the material, such as solubility and thermal stability. acs.org Related functionalized monomers, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been successfully used as templates for creating molecularly imprinted polymers, demonstrating the utility of amide-containing monomers in advanced material synthesis. mdpi.com Oligomerization, the formation of shorter polymer chains, can also occur under specific conditions, providing access to well-defined low-molecular-weight structures.

Aromatic C-H Activation and Functionalization Directed by the Benzamide (B126) Moiety

The N-methylbenzamide group is a powerful directing group in transition metal-catalyzed C-H activation. nih.gov It can chelate to a metal center, positioning the catalyst in close proximity to specific C-H bonds on the aromatic ring or even on remote alkyl chains, enabling their selective functionalization. nih.govnih.gov

Ortho-Directed C-H Activation Mechanisms

The amide functionality is a classic directing group for the activation of the C-H bond at the ortho-position of the benzoyl ring. rsc.org This process is typically facilitated by transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), or cobalt (Co). nih.govdigitellinc.comresearchgate.net The mechanism proceeds through the formation of a five- or six-membered metallacycle intermediate.

The key steps in the catalytic cycle are:

Coordination: The oxygen atom of the amide carbonyl coordinates to the metal center.

C-H Activation/Metalation: The coordinated metal catalyst abstracts a proton from the ortho C-H bond, forming a stable cyclometalated intermediate (a palladacycle in the case of Pd). This step is often the rate-determining event. scispace.com

Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkyne, alkene, or aryl halide).

Reductive Elimination/Product Release: The functionalized product is released, and the active catalyst is regenerated.

Density functional theory (DFT) studies on ruthenium-catalyzed reactions of N-methylbenzamide have provided detailed insights into the catalytic cycle, confirming the plausibility of C-H activation, insertion of the coupling partner, and catalyst regeneration steps. rsc.orgresearchgate.net The presence of substituents ortho to the directing group can sterically hinder the metalation step, an observation termed the "Ortho Effect," which can profoundly affect the reaction's efficiency. rsc.orgscispace.com

Catalyst SystemCoupling PartnerFunctionalization TypeReference
Pd(OAc)₂Aryl IodidesOrtho-Arylation researchgate.net
[RhCpCl₂]₂AlkynesOrtho-Alkenylation nih.gov
[Ru(p-cymene)Cl₂]₂Maleimides1,4-Addition via C-H/C-C activation rsc.orgresearchgate.net
Co(III) CpDienes/AldehydesThree-component C-H bond addition researchgate.net

Remote C(sp³)-H Bond Functionalization and Radical Relay Processes

Beyond ortho-functionalization of the aromatic ring, the benzamide moiety can direct the functionalization of distant, otherwise unactivated, C(sp³)–H bonds on alkyl chains. This remarkable selectivity is achieved through a radical relay mechanism, often involving a 1,5-hydrogen atom transfer (HAT). chinesechemsoc.org

The general mechanism involves the following sequence:

N-Radical Formation: An N-centered radical (an amidyl radical) is generated from the N-H or N-X (where X is a leaving group) bond of the amide, often via oxidation or photoredox catalysis.

Intramolecular HAT: The highly reactive amidyl radical abstracts a hydrogen atom from a remote C(sp³)–H bond (commonly at the δ-position) through a sterically favored six-membered transition state. This is known as a Hofmann-Löffler-Freytag (HLF) type reaction. researchgate.net

C-Radical Functionalization: The resulting C-centered radical is then intercepted by a reagent or catalyst to form a new C-C, C-N, C-O, or C-halogen bond. researchgate.netresearchgate.net

This radical relay process effectively circumvents the challenge of differentiating between multiple, electronically similar C(sp³)–H bonds, enabling site-selective modification of complex molecules. chinesechemsoc.orgnih.gov This strategy has been harnessed for various transformations, including azidation, arylation, and trifluoromethylation at remote positions. researchgate.net While this compound itself lacks a long alkyl chain for this process, this reactivity is a key feature of the benzamide directing group when such chains are present on the nitrogen atom.

Influence of Directing Groups on Chemo- and Regioselectivity

The N-methylbenzamide functional group within the this compound structure can serve as a powerful directing group in transition metal-catalyzed reactions, particularly in C-H functionalization. mdpi.comresearchgate.net Directing groups act as a guide, positioning a metal catalyst at a specific C-H bond through coordination, thereby enabling selective bond cleavage and functionalization that would otherwise be unfeasible. researchgate.net Amides are a well-established and versatile class of directing groups for catalysts based on palladium, rhodium, and ruthenium. researchgate.netnih.gov

In the context of this compound, the amide group can direct a metal catalyst to the otherwise inert C-H bond at the C8 position of the benzene (B151609) ring (ortho to the amide). This chelation-assisted activation typically proceeds through the formation of a five- or six-membered metallacyclic intermediate. The specific outcome of the reaction—such as arylation, alkylation, or olefination—is dependent on the choice of metal catalyst, ligands, and the coupling partner. rsc.org For instance, Rh(III)-catalyzed systems using amide directing groups have shown distinct reactivity pathways, including protonolysis, β-hydride elimination, or reductive elimination, depending on the specific amide structure and reaction conditions. nih.gov

The presence of the ethenyl group at the ortho position introduces a competitive site for reactivity. The amide group can also influence the regioselectivity of reactions involving the ethenyl moiety. For example, in hydroarylation reactions, the amide can direct the addition of an aryl group to a specific carbon of the vinyl double bond. The electronic nature of substituents on the aromatic ring plays a crucial role in determining the efficiency and selectivity of these transformations, with electron-rich substrates often showing a preference in competitive experiments. mdpi.com The choice of catalyst system is paramount, as it can dictate whether functionalization occurs at the aromatic C-H bond or involves the ethenyl group. chemrxiv.org

Directing GroupMetal CatalystTransformationCoupling PartnerRegioselectivity
Amide (General)Pd(II)ArylationIodoarenesortho to amide
N-Methoxy AmideRh(III)OlefinationAlkenesortho to amide
N-Methoxy AmideRu(II)Oxidation (Hydroxylation)Oxidantortho to amide
Amide (General)Ir(I)BorylationBpinortho to amide

This table summarizes the general capabilities of amide-based directing groups in C-H functionalization reactions, which are applicable to the this compound framework. mdpi.comnih.gov

Amide Bond Reactivity and Conformational Dynamics within the this compound Framework

Stereoelectronic Effects on Amide Rotation and Barrier Determination

The reactivity and conformational properties of amides are dominated by the partial double bond character of the carbon-nitrogen (C–N) bond. This characteristic arises from a crucial stereoelectronic effect: the delocalization of the nitrogen atom's lone pair of electrons into the antibonding π* orbital of the adjacent carbonyl group (n_N → π*_CO). baranlab.org This resonance interaction enforces a planar geometry on the amide functional group and creates a significant energy barrier to rotation around the C–N bond. libretexts.org

For this compound, the magnitude of this rotational barrier is influenced by several factors. The electronic properties of the benzoyl ring and the steric demands of the ortho-ethenyl and N-methyl substituents are paramount. The ortho-ethenyl group can create steric hindrance that forces the amide plane to twist out of conjugation with the aromatic ring. This deviation from coplanarity disrupts the overlap between the aromatic π-system and the amide, which can, in turn, affect the n_N → π*_CO interaction and modulate the rotational barrier. semanticscholar.org Theoretical studies on N-methylbenzamide have shown that the minimum energy conformation involves a dihedral angle of approximately ±28° between the carbonyl group and the aryl ring, with a rotational barrier of about 2.80 kcal/mol for rotation through a perpendicular arrangement. researchgate.net

The energy barrier for amide rotation can be experimentally determined using dynamic nuclear magnetic resonance (DNMR) spectroscopy. libretexts.orgnih.gov At low temperatures where rotation is slow on the NMR timescale, distinct signals may be observed for atoms that are chemically non-equivalent in the different rotamers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. libretexts.org Analysis of the spectra at various temperatures allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process. semanticscholar.org

CompoundRotational Barrier (ΔG‡) (kcal/mol)SolventMethod
Dimethylformamide~21NeatDNMR
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea16.4TCE-d2DNMR
(E)-3-(dimethylamino)-N,N-dimethylacrylamide12.4Acetone-d6DNMR
N-Methylbenzamide (C(sp2)-C(aryl) rotation)2.80-Calculation (MP2/aug-cc-pVTZ)

This table presents representative rotational barriers for various amides to provide context for the values expected in amide-containing structures. libretexts.orgresearchgate.netnih.gov

Role of Intramolecular Interactions (e.g., hydrogen bonding, steric effects) in Reactivity

As a tertiary amide, this compound lacks the N-H proton necessary for classical intramolecular hydrogen bonding to an acceptor within the molecule. nih.gov However, weaker C–H···O interactions are a possibility. Such interactions, where a C-H bond acts as the hydrogen bond donor and the carbonyl oxygen acts as the acceptor, have been identified as structurally significant in other amides. mdpi.com In this specific molecule, a C-H bond from the ethenyl group could potentially form a weak intramolecular hydrogen bond with the amide oxygen, which would further influence the molecule's conformational preference. The strength of such bonds is generally low, but they can contribute to stabilizing specific geometries. mdpi.com

These intramolecular forces have direct consequences on reactivity. Steric hindrance from the ortho-ethenyl group can shield the amide carbonyl from nucleophilic attack. Simultaneously, the sterically enforced conformation affects the degree of conjugation between the benzene ring and the amide, altering the electronic properties of both the carbonyl group and the ethenyl moiety. For example, reduced conjugation could increase the double bond character of the C=O bond, potentially shifting its characteristic infrared stretching frequency. The interplay of these steric and weak hydrogen bonding interactions is critical for determining the molecule's ground-state structure and its subsequent chemical behavior. nih.govacs.org

Radical-Mediated Processes in the Chemistry of this compound

Radical Generation Pathways and Initiation Mechanisms

The structure of this compound offers multiple pathways for the generation of radical intermediates, which can lead to a variety of chemical transformations. The ethenyl group, being a styrenyl-type moiety, is susceptible to radical addition reactions. This process can be initiated by standard radical initiators, such as azobisisobutyronitrile (AIBN) under thermal conditions or benzoyl peroxide. Photochemical initiation is also a viable pathway.

A more advanced method for generating radicals from this framework involves the formation of amidyl radicals. While direct hydrogen abstraction from the N-methyl group is challenging, modern synthetic methods allow for the generation of amidyl radicals under mild conditions. For instance, photoredox catalysis using visible light can facilitate the single-electron reduction of a suitable N-aryloxy-amide precursor, leading to N–O bond fragmentation and the formation of a nitrogen-centered amidyl radical. acs.org Such a strategy could be adapted for derivatives of this compound. Once formed, this highly reactive amidyl radical could undergo intramolecular cyclization by adding to the pendant ethenyl group, forming a new heterocyclic ring system.

Key initiation mechanisms include:

Thermal Initiation: Decomposition of initiators like AIBN or peroxides to generate carbon-centered radicals that can add to the ethenyl group.

Photoinitiation: Use of UV or visible light, often with a photosensitizer, to generate radical species.

Single-Electron Transfer (SET): Redox processes, such as visible-light photoredox catalysis, can generate amidyl radical intermediates from appropriately functionalized amide precursors. acs.org This method is particularly powerful due to its mild conditions and high functional group tolerance.

Kinetic and Spectroscopic Studies of Radical Intermediates

The direct observation and characterization of the transient radical intermediates derived from this compound would rely on specialized spectroscopic techniques. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is the principal method for detecting and studying species with unpaired electrons. An EPR spectrum can provide information about the electronic structure of a radical, helping to identify whether the radical is centered on a carbon atom (e.g., after addition to the vinyl group) or on the nitrogen atom (an amidyl radical).

Kinetic studies of these radical processes are essential for understanding reaction mechanisms and predicting product distributions. Laser flash photolysis (LFP) is a powerful technique used to measure the rates of fast radical reactions. By generating a high concentration of radicals with a short laser pulse and monitoring their decay or reactions with other species over time using spectroscopic methods, rate constants for processes such as intramolecular cyclization, hydrogen atom abstraction, or intermolecular addition can be determined.

For instance, if an amidyl radical is generated from this compound, a key kinetic question would be the rate of its intramolecular cyclization onto the ethenyl group versus competing intermolecular reactions, such as hydrogen atom abstraction from the solvent or another molecule. acs.org Computational studies can complement experimental data by calculating the activation barriers for different reaction pathways, providing insight into the factors that control the selectivity of the radical process. acs.org

Radical IntermediatePrecursorGeneration MethodCharacterization/Kinetic TechniquePotential Reaction
Benzylic RadicalThis compoundRadical addition to vinylEPR, LFPPolymerization, further addition
Amidyl RadicalN-Oxy derivative of amidePhotoredox Catalysis (SET)EPR, LFP, ComputationalIntramolecular cyclization

This table outlines plausible radical intermediates from this compound, their generation methods, and techniques for their study.

Strategic Use of Radical Scavengers for Mechanistic Elucidation

In the investigation of reaction mechanisms involving this compound and its analogs, the strategic use of radical scavengers is a critical tool for determining the involvement of radical intermediates. These scavengers are compounds that can react with and "trap" transient radical species, thereby inhibiting any reaction pathway that proceeds through a radical mechanism. The observation of a significant decrease in product yield upon the introduction of a radical scavenger provides strong evidence for a radical-mediated pathway.

One key study exploring the intramolecular amidation of ortho-vinyl benzamides to synthesize isoindolinone derivatives employed radical trapping experiments to elucidate the reaction mechanism. researchgate.net In this research, the reaction of a model substrate, N-phenyl-2-vinylbenzamide, was conducted in the presence of well-known radical scavengers to probe the nature of the reaction intermediates.

The experiments revealed that when the reaction was performed in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), a stable radical scavenger, the yield of the desired isoindolinone product was significantly diminished. researchgate.net Similarly, the introduction of butylated hydroxytoluene (BHT), another common radical scavenger, also led to the suppression of the reaction. researchgate.net These findings strongly suggest that the cyclization process proceeds, at least in part, via a radical pathway. The scavengers effectively compete for the radical intermediates, diverting them from the product-forming cyclization step.

The results from these mechanistic investigations are summarized in the table below, illustrating the impact of radical scavengers on the reaction yield.

EntrySubstrateRadical ScavengerYield (%)
1N-phenyl-2-vinylbenzamideNone92
2N-phenyl-2-vinylbenzamideTEMPO (2.0 equiv.)Trace
3N-phenyl-2-vinylbenzamideBHT (2.0 equiv.)Trace

The dramatic reduction in product formation from a high yield of 92% in the absence of a scavenger to only trace amounts in the presence of either TEMPO or BHT provides compelling evidence against a purely ionic or concerted mechanism. researchgate.net Instead, it supports a mechanism where a radical intermediate is generated on the substrate, which then undergoes intramolecular cyclization. The trapping of this intermediate by the scavenger effectively halts the reaction cascade, confirming the radical nature of the pathway. researchgate.net

Advanced Spectroscopic Characterization and Computational Analysis of 2 Ethenyl N Methylbenzamide

Elucidation of Molecular Structure and Conformation through Advanced NMR Spectroscopy

Advanced NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure and conformational dynamics of 2-ethenyl-N-methylbenzamide in solution.

The amide bond in N-substituted benzamides, including this compound, possesses a significant double bond character, which leads to hindered rotation around the C-N bond. This restricted rotation results in the existence of two distinct rotameric conformations (cis and trans) that can be observed by NMR spectroscopy. astr.ro Variable Temperature (VT) NMR is a critical technique for studying the dynamic equilibrium between these rotamers. nih.govst-andrews.ac.ukresearchgate.net

At room temperature, the rate of interconversion between the rotamers may be slow enough on the NMR timescale to give rise to separate signals for the N-methyl group and other nearby protons and carbons in the two different chemical environments. As the temperature is increased, the rate of rotation around the C-N bond increases. This leads to a broadening of the distinct signals for the two rotamers. Eventually, a temperature is reached, known as the coalescence temperature (Tc), where the two signals merge into a single, time-averaged signal. st-andrews.ac.ukresearchgate.net By analyzing the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡). researchgate.net

Table 1: Hypothetical Variable Temperature ¹H NMR Data for the N-methyl Protons of this compound

Temperature (K) Chemical Shift Rotamer A (ppm) Chemical Shift Rotamer B (ppm) Appearance
298 2.95 3.10 Two sharp singlets
320 2.96 3.09 Two broad singlets
340 (Tc) 3.02 3.02 One broad singlet

Note: The data in this table is hypothetical and for illustrative purposes.

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the complex spectrum of this compound. youtube.comyoutube.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the vinyl protons, as well as between the aromatic protons on the benzene (B151609) ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments map protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning the chemical shifts of the protonated carbons in the molecule, such as the N-methyl group, the vinyl group, and the aromatic CH groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly powerful for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the aromatic carbon attached to the ethenyl group. sdsu.edu For instance, a correlation would be expected between the N-methyl protons and the carbonyl carbon.

Table 2: Expected 2D NMR Correlations for this compound

¹H Signal COSY Correlations HSQC/HMQC ¹³C Correlations HMBC ¹³C Correlations
N-CH₃ - C(N-CH₃) C=O
Vinyl-Hα Vinyl-Hβ(cis), Vinyl-Hβ(trans) C(Vinyl-α) C(Aromatic-ipso), C=O

Note: This table presents expected correlations based on the molecular structure.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net For this compound, the FT-IR spectrum would provide clear evidence for the key structural motifs.

The most prominent absorption bands would include the N-H stretching vibration (if any residual secondary amide is present), the C-H stretching vibrations of the aromatic, vinyl, and methyl groups, and the strong carbonyl (C=O) stretching vibration of the amide group, often referred to as the Amide I band. acs.orgblogspot.comnih.gov The N-H bending (Amide II band) and C-N stretching vibrations (Amide III band) are also characteristic of the amide linkage. acs.orgnih.gov The presence of the ethenyl group would be confirmed by C=C stretching and =C-H bending vibrations. The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide (N-H) Stretch ~3300 Medium
Aromatic C-H Stretch >3000 Medium-Weak
Vinyl (=C-H) Stretch >3000 Medium-Weak
Methyl (C-H) Stretch <3000 Medium
Amide C=O Stretch (Amide I) 1630-1680 Strong
C=C Stretch ~1640 Medium
Amide N-H Bend (Amide II) 1550-1640 Medium

Note: Expected ranges are based on typical values for these functional groups. masterorganicchemistry.comnist.gov

High-Resolution Mass Spectrometry for Mechanistic Studies and Isotopic Labeling Applications

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent molecule and its fragments, allowing for the determination of the elemental composition. researchgate.net This technique is crucial for confirming the molecular formula of this compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable insights into the molecular structure. libretexts.org

For aromatic amides, a common fragmentation pathway involves the cleavage of the amide N-CO bond, leading to the formation of a resonance-stabilized benzoyl cation. nih.govyoutube.com This cation can subsequently lose carbon monoxide to yield a phenyl cation. nih.govyoutube.com Another potential fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available. nih.gov The specific fragmentation pattern of this compound would be characteristic of its structure and could be used for its identification in complex mixtures. acs.orgacs.org Isotopic labeling studies, for instance using ¹⁸O in the carbonyl group, could be employed in conjunction with HRMS to probe reaction mechanisms involving this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Structure Description
161 [C₁₀H₁₁NO]⁺ Molecular Ion (M⁺)
132 [C₉H₈O]⁺ Loss of N-methyl group
105 [C₇H₅O]⁺ Benzoyl cation
77 [C₆H₅]⁺ Phenyl cation

Note: The m/z values are based on the most abundant isotopes and represent plausible fragmentation pathways.

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement and rationalize the experimental spectroscopic data. researchgate.net

DFT calculations can be employed to model the molecular and electronic structure of this compound. tandfonline.com By optimizing the geometry of the molecule, one can predict bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT can be used to calculate various properties that are directly comparable to experimental data.

Electronic Structure: DFT provides insights into the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is an indicator of the molecule's chemical reactivity and electronic transition properties. nih.gov

Reactivity: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Spectroscopic Properties: DFT calculations can predict vibrational frequencies, which can be compared with the experimental FT-IR spectrum to aid in the assignment of complex vibrational modes. researchgate.net Similarly, NMR chemical shifts can be calculated and correlated with experimental values to confirm structural assignments. nih.gov

Table 5: Summary of Properties Obtainable from DFT Calculations for this compound

Calculated Property Significance
Optimized Molecular Geometry Provides bond lengths, angles, and conformational information.
HOMO-LUMO Energies Relates to electronic transitions and chemical reactivity.
Molecular Electrostatic Potential Predicts sites for intermolecular interactions and reactions.
Vibrational Frequencies Aids in the assignment of experimental FT-IR spectra.

Note: This table summarizes the types of theoretical data that can be generated through DFT studies. nih.govnih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and intermolecular interactions of this compound. By simulating the atomic motions of the molecule over time, researchers can gain insights into its flexibility, preferred shapes, and interactions with its environment.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often solvated with a chosen solvent like water, to mimic physiological or solution-phase conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion for each atom, generating a trajectory of the molecule's dynamic behavior.

Intermolecular Interactions: Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various environments. MD simulations can elucidate the nature and strength of these interactions. rsc.org The aromatic ring, the ethenyl group, and the amide functionality all contribute to the molecule's interaction potential. The amide group, with its hydrogen bond donor (N-H, if present in related primary or secondary amides) and acceptor (C=O) capabilities, can form specific hydrogen bonds. rsc.org The aromatic ring can engage in π-π stacking and aromatic-amide interactions. acs.orgnih.gov The ethenyl group can also participate in van der Waals and π-interactions. By analyzing the simulation trajectory, one can identify and quantify these interactions, providing a molecular-level picture of its interaction profile. acs.org

Table 1: Illustrative Data from MD Simulation of this compound

ParameterDescriptionIllustrative Value
Dihedral Angle (Cα-C-C=O) Torsion angle defining the orientation of the ethenyl group relative to the benzamide (B126) core.15° ± 10°
Dihedral Angle (C-C(O)-N-C) Torsion angle defining the planarity of the amide bond.175° ± 5°
Solvent Accessible Surface Area (SASA) The surface area of the molecule accessible to a solvent.250 Ų
Radial Distribution Function (g(r)) Describes how the density of surrounding atoms varies as a function of distance from a reference atom.Peak at 2.8 Å for water oxygen around amide hydrogen

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and reactivity of this compound. tandfonline.com These methods can be employed to map out reaction pathways and identify the high-energy transition states that govern reaction rates. nih.gov

Reaction Pathway Analysis: For this compound, several reaction pathways could be of interest. For instance, the addition reactions to the ethenyl group are a plausible transformation. Quantum chemical calculations can model the step-by-step mechanism of such reactions, for example, hydroamination of the vinyl group. nih.gov The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products along the reaction coordinate. northwestern.educhemrxiv.orgresearchgate.net The corresponding energies of these species would then be calculated to construct a potential energy surface, which provides a detailed map of the energy landscape of the reaction. rwth-aachen.de This allows for the identification of the most favorable reaction pathway.

Transition State Elucidation: The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. researchgate.net Its structure and energy determine the activation barrier of a reaction. Quantum chemical calculations are instrumental in locating and characterizing transition states. For this compound, one could investigate the transition state for the rotation around the C(O)-N amide bond, a process that is often slow on the NMR timescale. rsc.orgscience.gov By identifying the transition state geometry and performing a frequency calculation (which should yield one imaginary frequency corresponding to the motion along the reaction coordinate), the activation energy for this conformational change can be accurately determined. nih.gov This information is vital for understanding the molecule's dynamic behavior and reactivity. nih.gov

Table 2: Illustrative Quantum Chemical Calculation Data for a Hypothetical Reaction of this compound

ParameterDescriptionIllustrative Value (kcal/mol)
ΔE_reaction The overall energy change of the reaction (Products - Reactants).-15.2
ΔE_activation The energy barrier of the reaction (Transition State - Reactants).+25.8
Imaginary Frequency The single negative frequency at the transition state, confirming it as a true saddle point.-350 cm⁻¹
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity.5.1 eV

Advanced Academic Applications and Research Directions for 2 Ethenyl N Methylbenzamide

Strategic Utility as a Molecular Building Block in Complex Chemical Synthesis

2-Ethenyl-N-methylbenzamide serves as a versatile molecular building block in the synthesis of complex chemical structures, particularly in the construction of heterocyclic frameworks. The presence of both a vinyl group and an amide functionality in a specific ortho relationship allows for a variety of synthetic transformations. One of the most significant applications is in the synthesis of isoquinolone derivatives. These nitrogen-containing heterocycles are prevalent in many biologically active compounds and natural products.

The synthesis of isoquinolones can be achieved through annulation protocols where the this compound core acts as a key precursor. For instance, transition metal-catalyzed reactions can facilitate the cyclization of the vinyl group with a suitable coupling partner, leading to the formation of the isoquinolone ring system. An example of this is the rhodium(III)-catalyzed C–H/N–O activation and annulation of N-pivaloyloxy benzamides with vinyl esters, which results in the formation of N–H isoquinolones. mdpi.com Similarly, benzoic acids can be annulated with N-vinyl formamide (B127407) using a rhodium catalyst to produce 3,4-unsubstituted N–H isoquinolones. mdpi.com

The strategic placement of the vinyl and amide groups allows for intramolecular reactions, leading to the efficient construction of the bicyclic isoquinolone core. This approach is advantageous as it often proceeds with high atom economy and can be used to introduce a variety of substituents onto the heterocyclic ring, enabling the synthesis of a library of diverse compounds for further investigation. The reactivity of the vinyl group also allows for its participation in other cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic systems, although this application is less commonly reported specifically for this compound itself. wikipedia.orgresearchgate.net

Reaction TypeCoupling PartnerCatalyst/ReagentsProduct
[4+2] AnnulationVinyl Esters[Cp*RhCl2]2, AgOAc, KHCO33,4-unsubstituted N–H isoquinolones
[4+2] AnnulationCyclopropenesRh(III) catalyst3- or/and 4-substituted N–H isoquinolones
[4+2] AnnulationAllenesRh(III) catalyst3- or/and 4-substituted N–H isoquinolones

Application as a Ligand or Directing Group in Transition Metal Catalysis

The amide functionality of this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. This directing group ability is crucial for achieving high regioselectivity in the functionalization of the aromatic ring. In such reactions, the amide's oxygen or nitrogen atom coordinates to the metal center, positioning it in close proximity to the ortho C-H bond of the benzene (B151609) ring. This proximity facilitates the cleavage of the C-H bond and the subsequent formation of a carbon-metal bond.

Rhodium(III) catalysts have been extensively used in conjunction with benzamide (B126) directing groups for various C-H functionalization reactions. nih.gov For example, the oxidative cycloaddition of benzamides with alkynes, catalyzed by rhodium(III) in the presence of a copper(II) oxidant, leads to the synthesis of isoquinolones. nih.gov The proposed mechanism involves N-H metalation of the amide followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes alkyne insertion to furnish the isoquinolone product. nih.gov This methodology is tolerant of a wide range of substituents on the amide, alkyne, and the aromatic ring. nih.gov

While the amide group is a well-established directing group, the vinyl group in this compound can also participate in the catalytic cycle, either as a coordinating ligand or as a reactive site for further transformations. The interplay between the directing amide group and the reactive vinyl group allows for the development of novel catalytic transformations for the synthesis of complex molecules.

Catalyst SystemReaction TypeKey Mechanistic Step
Rh(III) / Cu(II) oxidantOxidative CycloadditionOrtho C-H activation directed by the amide group
Pd(II)C-H FunctionalizationLigand-assisted C-H activation

Contributions to Fundamental Studies in Organic Reaction Mechanisms and Principles

The unique structural features of this compound make it a valuable tool for studying fundamental principles of organic reaction mechanisms. The presence of two distinct reactive sites, the vinyl group and the amide group, allows for the investigation of chemoselectivity and regioselectivity in various chemical transformations.

Studies involving rhodium-catalyzed reactions of benzamides have provided significant insights into the mechanism of C-H activation. nih.gov The proposed mechanism for the oxidative cycloaddition of benzamides and alkynes suggests a turnover-limiting C-H activation step to form a rhodacycle intermediate. nih.gov Isotope labeling studies and kinetic analysis of such reactions can provide further evidence for the proposed mechanistic pathways.

Furthermore, the electrophilic and nucleophilic addition reactions to the vinyl group can be studied to understand the electronic effects of the ortho-amide substituent on the reactivity of the double bond. dalalinstitute.com The stereochemistry of these addition reactions can also provide valuable information about the reaction mechanism. dalalinstitute.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states of reactions involving this compound, providing a deeper understanding of the reaction pathways and the factors that control selectivity. pku.edu.cnnih.gov

Structure-Activity Relationship (SAR) Explorations for Molecular-Level Target Engagement

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, and they are frequently used as scaffolds in drug discovery. Structure-activity relationship (SAR) studies of benzamide derivatives aim to understand how modifications to their chemical structure affect their biological activity and their engagement with molecular targets such as enzymes and receptors.

For this compound, SAR explorations would involve systematic modifications of its structure to probe the key interactions with a biological target. Key areas for modification include:

The Vinyl Group: The vinyl group can be replaced with other functional groups of varying size, electronics, and hydrogen-bonding capacity to determine its role in target binding. For example, it could be reduced to an ethyl group, oxidized to a carboxylic acid, or replaced with other small substituents.

The Amide Linkage: The N-methyl group can be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of the binding pocket. The amide bond itself could be replaced with other linkers to assess the importance of its hydrogen-bonding capabilities.

Target ClassKey Structural ModificationsObserved Effect on Activity
AcetylcholinesterasePosition of dimethylamine (B145610) side chainMarked influence on inhibitory activity and selectivity nih.gov
GPR139 ReceptorSubstituents on the aryl of the benzamideChloro at meta position showed excellent potency nih.gov
α-AmylaseHydroxyl and methoxy (B1213986) groups on the benzene ring2-hydroxyl group had a strong positive effect on inhibitory activity mdpi.com
ButyrylcholinesteraseHeterocyclic furan (B31954) and piperazine (B1678402) ringsTwo out of four synthesized compounds were considerable inhibitors researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethenyl-N-methylbenzamide, and what reaction conditions minimize undesired byproducts?

  • Methodological Answer : A multi-step synthesis typically involves benzamide precursors and vinylation agents. For example, coupling N-methylbenzamide with a vinyl halide via Heck coupling or using palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates. Critical parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to suppress side reactions like over-alkylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm vinyl protons (δ 5.2–6.0 ppm for =CH2_2) and N-methyl resonance (δ 2.8–3.2 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (e.g., [M+H]+^+ at m/z 174.1).
  • X-ray Crystallography : Use SHELX or WinGX for structure refinement. For example, single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the planar benzamide core and vinyl group geometry .

Q. What are the key reactivity patterns of this compound in electrophilic or nucleophilic environments?

  • Methodological Answer : The vinyl group undergoes electrophilic addition (e.g., bromination in CCl4_4) or Diels-Alder cycloaddition with dienophiles. The amide nitrogen is resistant to nucleophilic attack due to N-methyl substitution, but hydrolysis under acidic conditions (HCl, reflux) yields carboxylic acid derivatives. Monitor reactions via TLC and isolate products using pH-dependent extraction .

Q. What safety protocols are recommended for handling hazardous byproducts during synthesis?

  • Methodological Answer : Chlorinated or fluorinated intermediates require fume hood use and inert gas purging. Waste should be segregated (e.g., halogenated vs. non-halogenated) and disposed via certified hazardous waste contractors. Personal protective equipment (PPE) includes nitrile gloves and safety goggles .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict the conformational stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes ground-state geometries and calculates frontier molecular orbitals (HOMO-LUMO). Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) at 298 K for 50 ns reveal torsional dynamics of the vinyl group. Software like Gaussian 16 or GROMACS is recommended .

Q. How to resolve contradictions in pharmacological data (e.g., receptor selectivity vs. toxicity)?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., halogenated derivatives) and testing against μ-opioid or κ-opioid receptors. Use in vitro assays (e.g., cAMP inhibition) and compare with structural analogs like U-47700 (a benzamide opioid). Cross-validate with molecular docking (AutoDock Vina) to identify binding motifs .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates (0.5°C/min). For twinned crystals, employ SHELXL’s TWIN/BASF commands. High-resolution data (≤ 0.8 Å) improves R-factor convergence. If polymorphism occurs, characterize via PXRD and DSC .

Q. How do cocrystallization approaches enhance the solubility or bioavailability of this compound?

  • Methodological Answer : Screen coformers (e.g., carboxylic acids like 2-nitrobenzoic acid) using slurry or grinding methods. Analyze cocrystals via FTIR (hydrogen-bonding shifts) and DSC (melting point depression). For bioavailability, perform dissolution tests in simulated gastric fluid (pH 1.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.